2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-4-ylmethyl)propanamide
Overview
Description
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:
Synthesis of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Functionalization: The coumarin core is then functionalized by introducing the dimethyl and oxo groups at specific positions.
Coupling with Pyridine Derivative: The functionalized coumarin is coupled with a pyridine derivative using appropriate coupling agents and reaction conditions.
Chemical Reactions Analysis
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-4-ylmethyl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-4-ylmethyl)propanamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-4-ylmethyl)propanamide can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Dicoumarol: Another anticoagulant with a similar structure.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A coumarin derivative with different functional groups.
Properties
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(pyridin-4-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-8-16(19-13(2)10-18(23)26-17(19)9-12)25-14(3)20(24)22-11-15-4-6-21-7-5-15/h4-10,14H,11H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVYZWSECUUYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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